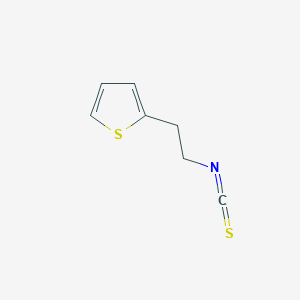

2-(2-Isothiocyanatoethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-isothiocyanatoethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEHLMFQLWSMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298165 | |

| Record name | 2-(2-Isothiocyanatoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-63-7 | |

| Record name | 2-(2-Isothiocyanatoethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40808-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Isothiocyanatoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-isothiocyanatoethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Isothiocyanatoethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-(2-isothiocyanatoethyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. Two primary synthetic routes are proposed, both culminating in the formation of the target isothiocyanate.

Synthetic Route A: From 2-Thiophene-ethanol

This route involves the conversion of 2-thiophene-ethanol to the corresponding amine, followed by the introduction of the isothiocyanate group.

Synthetic Route B: From 2-(2-Aminoethyl)thiophene

This more direct route utilizes the commercially available 2-(2-aminoethyl)thiophene as the starting material.

Below are the detailed experimental protocols for the key transformations.

Experimental Protocols

Protocol 1: Synthesis of the Precursor 2-Thiophene-ethanol

Multiple methods have been reported for the synthesis of 2-thiophene-ethanol. One common approach involves the reaction of 2-bromothiophene with ethylene oxide via a Grignard reaction.

-

Materials: 2-bromothiophene, magnesium turnings, ethylene oxide, anhydrous diethyl ether, dilute sulfuric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.

-

A solution of 2-bromothiophene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.

-

The Grignard solution is cooled in an ice bath, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of dilute sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-thiophene-ethanol.

-

Protocol 2: Synthesis of this compound from 2-(2-Aminoethyl)thiophene

This protocol describes the conversion of the amine to the isothiocyanate using carbon disulfide.

-

Materials: 2-(2-aminoethyl)thiophene, carbon disulfide, dicyclohexylcarbodiimide (DCC), triethylamine, dichloromethane.

-

Procedure:

-

2-(2-aminoethyl)thiophene and triethylamine are dissolved in dichloromethane in a round-bottom flask.

-

The solution is cooled in an ice bath, and carbon disulfide is added dropwise with stirring.

-

A solution of dicyclohexylcarbodiimide in dichloromethane is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The precipitated dicyclohexylthiourea is removed by filtration.

-

The filtrate is washed successively with dilute hydrochloric acid and water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data is a combination of computed values from reputable chemical databases and experimentally determined values for analogous compounds where direct data for the target molecule is unavailable.

| Property | Value | Source |

| Molecular Formula | C₇H₇NS₂ | PubChem[1] |

| Molecular Weight | 169.27 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (estimated) | Analogous Compound Data[2] |

| Boiling Point | 139-140 °C @ 11 mmHg (for Phenethyl isothiocyanate) | Analogous Compound Data[2][3] |

| Density | 1.0942 g/cm³ (for Phenethyl isothiocyanate) | Analogous Compound Data[3] |

| Refractive Index | n20/D 1.5888 (for Phenethyl isothiocyanate) | Analogous Compound Data[3] |

| Solubility | Insoluble in water (estimated) | Analogous Compound Data[2] |

| LogP (o/w) | 3.47 (for Phenethyl isothiocyanate) | Analogous Compound Data[2] |

Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound. While experimental spectra for this specific compound are not widely available, predicted spectral data and data from analogous compounds can provide valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the ethyl chain protons. The thiophene protons would appear in the aromatic region (δ 6.5-7.5 ppm), while the two methylene groups of the ethyl chain would appear as triplets in the upfield region (δ 2.8-4.0 ppm).

-

¹³C NMR: The carbon NMR would display signals for the four distinct carbons of the thiophene ring, the two carbons of the ethyl chain, and the characteristic carbon of the isothiocyanate group (N=C=S) which typically appears around δ 130-140 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the N=C=S stretching vibration. Other significant peaks would include C-H stretching of the thiophene ring (around 3100 cm⁻¹) and the ethyl chain (around 2850-2960 cm⁻¹), and C=C stretching of the thiophene ring (around 1400-1500 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 169). Fragmentation patterns would likely involve the loss of the isothiocyanate group and cleavage of the ethyl chain.

Biological Properties and Potential Applications

While specific biological data for this compound is limited, the well-documented activities of other isothiocyanates, particularly the structurally similar phenethyl isothiocyanate (PEITC), provide a strong basis for predicting its potential therapeutic applications.

Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables and are renowned for their potent anticancer properties.[4] They have been shown to inhibit the growth of various cancer cell lines and suppress tumor development in animal models.[5][6]

Anticancer Activity:

The primary mechanism of action for the anticancer effects of isothiocyanates involves the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell cycle progression.[4][6] These effects are often mediated through the modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway:

One of the most critical pathways implicated in cancer cell survival and proliferation is the PI3K/Akt pathway.[7] Numerous studies have demonstrated that isothiocyanates, including PEITC, can effectively inhibit this pathway.[8][9] Inhibition of the PI3K/Akt pathway by isothiocyanates leads to a cascade of downstream effects, including the modulation of pro- and anti-apoptotic proteins, ultimately resulting in cancer cell death.

The proposed mechanism of action for this compound, based on the known activities of other isothiocyanates, is illustrated in the signaling pathway diagram below.

PI3K/Akt Signaling Pathway Inhibition by Isothiocyanates

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical transformations, and its structural similarity to well-studied isothiocyanates suggests a high potential for anticancer activity. Further research is warranted to fully elucidate its biological properties and to explore its therapeutic efficacy in preclinical and clinical settings. This technical guide provides a solid foundation for researchers to embark on the synthesis and investigation of this intriguing molecule.

References

- 1. This compound | C7H7NS2 | CID 10176309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-phenethyl isothiocyanate, 2257-09-2 [thegoodscentscompany.com]

- 3. echemi.com [echemi.com]

- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. globalresearchonline.net [globalresearchonline.net]

Characterization of 2-(2-Isothiocyanatoethyl)thiophene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-(2-Isothiocyanatoethyl)thiophene, a molecule of interest in drug discovery and chemical biology. Drawing upon data from analogous compounds and established synthetic methodologies, this document outlines its physicochemical properties, spectroscopic signature, a proposed synthetic route, and potential biological activities, with a focus on its anticancer properties.

Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound featuring a reactive isothiocyanate group. While specific experimental data for this exact molecule is limited in publicly available literature, its properties can be reliably inferred from its constituent moieties: the thiophene ring and the ethyl isothiocyanate side chain.

| Property | Value | Source/Method |

| Molecular Formula | C7H7NS2 | Calculated |

| Molecular Weight | 169.27 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar isothiocyanates |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structural analogues |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 2-(2-aminoethyl)thiophene. This common method for isothiocyanate synthesis utilizes the reaction of a primary amine with carbon disulfide, followed by the addition of a desulfurizing agent.

Experimental Protocol:

Step 1: Formation of the Dithiocarbamate Salt

-

In a round-bottom flask, dissolve 2-(2-aminoethyl)thiophene (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2 equivalents) to the solution as a base.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

Step 2: Formation of the Isothiocyanate

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a desulfurizing agent, such as tosyl chloride (1.1 equivalents) or ethyl chloroformate (1.1 equivalents), to the mixture.

-

Continue stirring at room temperature for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the ethyl chain protons.

| Predicted 1H NMR Data (in CDCl3) | |

| Chemical Shift (ppm) | Multiplicity |

| ~7.20 | dd |

| ~6.95 | m |

| ~3.80 | t |

| ~3.10 | t |

13C NMR: The carbon NMR spectrum will display signals for the thiophene ring carbons, the ethyl chain carbons, and the isothiocyanate carbon.

| Predicted 13C NMR Data (in CDCl3) | |

| Chemical Shift (ppm) | Assignment |

| ~140 | C-2 of thiophene |

| ~130 | -N=C=S |

| ~127 | C-5 of thiophene |

| ~125 | C-4 of thiophene |

| ~123 | C-3 of thiophene |

| ~45 | -CH2-NCS |

| ~33 | Thiophene-CH2- |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, characteristic absorption band for the isothiocyanate group.

| Predicted FT-IR Data | |

| Wavenumber (cm-1) | Assignment |

| ~2100-2200 | Asymmetric stretch of -N=C=S |

| ~3100 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| ~1400-1600 | C=C stretch (thiophene ring) |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 169 | [M]+ (Molecular Ion) |

| 111 | [M - NCS]+ |

| 97 | [Thiophene-CH2]+ |

Potential Biological Activity and Signaling Pathways

Isothiocyanates are a well-studied class of compounds known for their anticancer properties. Similarly, various thiophene derivatives have demonstrated significant biological activities, including antitumor effects. Therefore, this compound is a promising candidate for investigation as a potential anticancer agent.

The anticancer activity of related isothiocyanates, such as phenethyl isothiocyanate (PEITC), is attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways.

Key Signaling Pathways Implicated in the Anticancer Effects of Related Isothiocyanates:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Isothiocyanates have been shown to activate JNK and p38, leading to apoptosis, while inhibiting the pro-survival ERK pathway.

-

PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling cascade by isothiocyanates can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

-

NF-κB Pathway: Suppression of the NF-κB signaling pathway by isothiocyanates can reduce inflammation and inhibit tumor cell survival and proliferation.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Based on the established chemistry and biology of its constituent functional groups, it is predicted to be readily synthesizable and possess anticancer properties. The data and protocols presented in this guide provide a solid foundation for researchers to initiate studies on this promising compound. Further experimental validation of its synthesis, spectroscopic properties, and biological activities is warranted to fully elucidate its therapeutic potential.

In-Depth Technical Guide: 2-(2-Isothiocyanatoethyl)thiophene (CAS 40808-63-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data specifically detailing the synthesis, characterization, and biological activity of 2-(2-Isothiocyanatoethyl)thiophene (CAS 40808-63-7) are limited. This guide provides a comprehensive overview based on the known properties of the thiophene and isothiocyanate chemical classes to which this compound belongs, offering valuable insights for research and development.

Core Compound Summary

This compound is a heterocyclic compound featuring a thiophene ring linked to an isothiocyanate group via an ethyl bridge. The isothiocyanate functional group is a well-known electrophile, capable of reacting with nucleophiles such as amines and thiols, a reactivity that often underpins the biological activity of this class of compounds. The thiophene ring, an aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40808-63-7 | N/A |

| Molecular Formula | C₇H₇NS₂ | N/A |

| Molecular Weight | 169.27 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The most common method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide, followed by the decomposition of the resulting dithiocarbamate salt.

Experimental Workflow: General Synthesis of Alkyl Isothiocyanates

Caption: General workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Dithiocarbamate Formation: To a stirred solution of 2-(thiophen-2-yl)ethan-1-amine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, an equimolar amount of a base such as triethylamine is added. The solution is cooled in an ice bath, and an equimolar amount of carbon disulfide is added dropwise. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the triethylammonium dithiocarbamate salt.

-

Desulfurization: The reaction mixture containing the dithiocarbamate salt is then treated with a desulfurizing agent. Common reagents for this step include tosyl chloride, dicyclohexylcarbodiimide (DCC), or phosphorus oxychloride. The choice of reagent and reaction conditions (temperature, time) would need to be optimized.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Note: This is a generalized protocol and would require optimization for this specific compound. All experimental work should be conducted by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Potential Biological Activity and Applications in Drug Development

While no specific biological data for this compound has been found, the broader classes of thiophene derivatives and isothiocyanates are extensively studied for their therapeutic potential, particularly in oncology.

Anticipated Mechanisms of Action Based on Chemical Class:

-

Isothiocyanate-Mediated Activity: Isothiocyanates are known to exert their biological effects through various mechanisms, often initiated by their electrophilic reaction with cellular nucleophiles.

-

Enzyme Inhibition: They can inhibit the activity of enzymes involved in carcinogenesis, such as histone deacetylases (HDACs) and cytochrome P450 enzymes.

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.

-

Anti-inflammatory Effects: Some isothiocyanates exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.

-

-

Thiophene Scaffold in Medicinal Chemistry: The thiophene ring is a common pharmacophore in many approved drugs and clinical candidates. Its presence can influence the compound's pharmacokinetic and pharmacodynamic properties.

-

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring, potentially improving metabolic stability and target engagement.

-

Scaffold for Diverse Interactions: The thiophene core can be functionalized to create a variety of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and pi-stacking.

-

Potential Signaling Pathway Involvement:

Based on the known activities of related isothiocyanates, this compound could potentially modulate key signaling pathways implicated in cancer and other diseases.

Caption: Potential cellular effects and modulated signaling pathways of this compound.

Spectroscopic and Analytical Data

No specific spectroscopic data (NMR, IR, MS) for this compound were found in the public domain. For research purposes, this data would need to be generated experimentally upon synthesis and purification of the compound.

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the thiophene ring protons and the two methylene groups of the ethyl chain. |

| ¹³C NMR | Resonances for the four carbons of the thiophene ring, the two carbons of the ethyl chain, and the carbon of the isothiocyanate group. |

| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group, typically in the range of 2050-2150 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (169.27 m/z). |

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for applications in drug discovery, particularly in the field of oncology. The combination of the biologically active isothiocyanate moiety and the versatile thiophene scaffold makes it a compelling candidate for further study. Future research should focus on:

-

Developing and optimizing a robust synthetic route for the compound to enable further investigation.

-

Comprehensive characterization of the purified compound using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

In vitro biological evaluation to assess its cytotoxic, anti-proliferative, and anti-inflammatory activities against a panel of relevant cell lines.

-

Mechanism of action studies to elucidate the specific cellular targets and signaling pathways modulated by the compound.

This technical guide provides a foundational understanding of this compound based on the current, albeit limited, available information and the well-established chemistry of its constituent functional groups. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Spectral Properties of 2-(2-Isothiocyanatoethyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties of 2-(2-isothiocyanatoethyl)thiophene. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents an in-depth analysis based on established spectroscopic principles and data from closely related structural analogs, namely phenethyl isothiocyanate and various 2-substituted thiophenes. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing expected spectral characteristics and detailed experimental methodologies for its characterization.

Introduction

This compound is a bifunctional molecule incorporating a reactive isothiocyanate group and an aromatic thiophene ring, connected by an ethyl linker. The isothiocyanate moiety is a versatile functional group known for its utility in conjugation chemistry, particularly in the labeling of biomolecules and as a synthon in the creation of various heterocyclic compounds. The thiophene ring, a sulfur-containing heterocycle, is a common scaffold in medicinal chemistry and materials science, valued for its electronic properties and metabolic stability. Understanding the spectral signature of this compound is crucial for its identification, purity assessment, and the characterization of its downstream products.

This guide will cover the expected nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of this compound.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.20 | dd | 1H | H5 (thiophene) | Expected to be the most downfield thiophene proton. |

| ~6.95 | m | 1H | H3 (thiophene) | |

| ~6.90 | m | 1H | H4 (thiophene) | |

| ~3.80 | t | 2H | -CH₂-NCS | Deshielded by the isothiocyanate group. |

| ~3.15 | t | 2H | Thiophene-CH₂- | Coupled to the other methylene group. |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~140 | C2 (thiophene) | Quaternary carbon attached to the ethyl group. |

| ~130 | -N=C=S | Characteristic isothiocyanate carbon. |

| ~128 | C5 (thiophene) | |

| ~125 | C4 (thiophene) | |

| ~124 | C3 (thiophene) | |

| ~45 | -CH₂-NCS | |

| ~30 | Thiophene-CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the strong, characteristic absorption of the isothiocyanate group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2200 - 2000 | Strong, Broad | Asymmetric N=C=S stretch |

| ~3100 | Medium | C-H stretch (thiophene ring) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1440 | Medium | C=C stretch (thiophene ring) |

| ~850 | Strong | C-H out-of-plane bend (2-substituted thiophene) |

| ~700 | Strong | C-S stretch (thiophene ring) |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 169 | [M]⁺ | Molecular ion (for C₇H₇NS₂) |

| 97 | [C₄H₃S-CH₂]⁺ | Thienylmethyl cation (tropylium-like) |

| 72 | [CH₂NCS]⁺ | Isothiocyanatomethyl fragment |

Ionization Method: Electron Ionization (EI)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of thiophene derivatives is characterized by π-π* transitions within the aromatic ring.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~235 | High | π → π* |

Solvent: Hexane or Ethanol

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096.

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition (FTIR):

-

Instrument: Fourier Transform Infrared Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatography (GC) inlet.

-

Acquisition (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). Perform serial dilutions to obtain a concentration that yields an absorbance between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Acquisition:

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200-400 nm.

-

Cuvette: 1 cm path length quartz cuvette.

-

A baseline correction should be performed using a cuvette containing only the solvent.

-

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.

Caption: Workflow for synthesis and spectral analysis.

Spectral Data Correlation

This diagram shows the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Correlation of techniques to structural data.

Conclusion

While direct experimental spectra for this compound are not widely published, a robust and reliable spectral profile can be predicted based on fundamental principles and data from analogous compounds. This guide provides researchers with the expected data across major spectroscopic platforms and standardized protocols for its acquisition. The presented information should facilitate the unambiguous identification and characterization of this versatile chemical entity in a research and development setting.

Mechanism of Action: 2-(2-isothiocyanatoethyl)thiophene - A Technical Guide

Core Tenets of Isothiocyanate Bioactivity

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables. Their biological activity is primarily attributed to the electrophilic nature of the carbon atom in the isothiocyanate group. This functional group readily reacts with nucleophilic moieties, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent modification of key cellular proteins is a central aspect of their mechanism of action, leading to the modulation of various signaling pathways.

Dual Action in Cancer Chemoprevention and Therapy: A PEITC-Based Model

Based on extensive research on PEITC, the mechanism of action can be broadly categorized into two key areas: induction of apoptosis in cancer cells and activation of the Nrf2-mediated antioxidant response.

Induction of Apoptosis

PEITC has been shown to induce programmed cell death (apoptosis) in a variety of cancer cell lines through multiple interconnected pathways. This pro-apoptotic activity is a cornerstone of its potential as an anticancer agent.

The intrinsic pathway is a major route through which PEITC induces apoptosis. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.

-

Generation of Reactive Oxygen Species (ROS): PEITC treatment can lead to an increase in intracellular ROS levels. While seemingly counterintuitive for a compound that also activates antioxidant responses, this initial burst of ROS can act as a signaling molecule to trigger apoptosis in cancer cells.

-

Mitochondrial Membrane Depolarization: The accumulation of ROS and direct effects of PEITC can lead to the disruption of the mitochondrial outer membrane potential.

-

Release of Pro-Apoptotic Factors: This depolarization results in the release of key pro-apoptotic proteins from the mitochondria into the cytoplasm, including cytochrome c, Smac/DIABLO, and AIF.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

While the intrinsic pathway is predominant, some studies suggest PEITC can also modulate the extrinsic pathway. This involves the activation of death receptors on the cell surface, such as Fas and TRAIL receptors, leading to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

The balance between pro-apoptotic (e.g., Bax, Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family is critical in regulating the intrinsic apoptotic pathway. PEITC has been shown to upregulate the expression of pro-apoptotic members and downregulate anti-apoptotic members, thereby tipping the balance in favor of apoptosis.

Signaling Pathway: PEITC-Induced Apoptosis

Activation of the Nrf2-ARE Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant and detoxification response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

PEITC is a potent activator of the Nrf2 pathway. The isothiocyanate moiety of PEITC can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate and translocate to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as:

-

Heme oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of xenobiotics and electrophiles, facilitating their detoxification and excretion.

This upregulation of the cellular defense system is a key component of the chemopreventive effects of PEITC, protecting normal cells from carcinogenic insults.

Signaling Pathway: PEITC-Mediated Nrf2 Activation

Quantitative Data on PEITC Activity

The following tables summarize quantitative data for PEITC across various cancer cell lines, illustrating its cytotoxic and antiproliferative effects.

Table 1: IC50 Values of PEITC in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified |

| MIAPaca2 | Pancreatic Cancer | ~7 | 24 |

| PL-45 | Pancreatic Cancer | ~7 | 24 |

| BxPC3 | Pancreatic Cancer | ~7 | 24 |

| Caki-1 | Renal Carcinoma | 7.0 | Not Specified |

| MCF7 | Breast Cancer | 6.51 ± 0.86 | Not Specified |

Table 2: Effects of PEITC on Protein Expression and Cellular Events

| Cell Line | Treatment | Effect |

| OVCAR-3 | PEITC | ↓ Bcl-2, ↑ Bax, ↓ Akt, ↓ ERK1/2, ↑ p38, ↑ JNK1/2 |

| MIAPaca2 | PEITC | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bak, ↓ Notch1, ↓ Notch2 |

| DU 145 | PEITC | ↑ p53, ↑ WEE1, ↓ CDC25C |

| NCI-H460/G | PEITC | ↑ Cleaved Caspase-3, ↑ PARP, ↑ GADD153, ↑ Endo G, ↑ Bax |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of PEITC, which would be applicable for studying 2-(2-isothiocyanatoethyl)thiophene.

Cell Viability and Cytotoxicity Assay (MTT or WST-1 Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm. For WST-1, measure the absorbance directly at 450 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cell Viability Assay

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Nrf2, Keap1, HO-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The mechanism of action of phenethyl isothiocyanate (PEITC) is multifaceted, involving the induction of apoptosis in cancer cells and the activation of the cytoprotective Nrf2 signaling pathway. It is plausible that this compound shares these mechanisms due to its structural similarity to PEITC. The presence of the thiophene ring may, however, alter the potency, selectivity, and pharmacokinetic properties of the molecule.

Future research should focus on directly investigating the biological activities of this compound. Key studies would include:

-

Direct comparative studies: Evaluating the cytotoxic and Nrf2-activating properties of this compound in parallel with PEITC in a panel of cancer and normal cell lines.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound to confirm if it follows the same apoptotic and Nrf2-activation pathways as PEITC.

-

Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.

Such studies are essential to validate the hypothesized mechanism of action and to determine the unique therapeutic potential of this compound.

An In-depth Technical Guide to the Reactivity of 2-(2-Isothiocyanatoethyl)thiophene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Isothiocyanatoethyl)thiophene is a heterocumulene functionalized thiophene derivative of significant interest in medicinal chemistry and drug discovery. The thiophene ring is a privileged scaffold in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] The isothiocyanate group, on the other hand, is a versatile electrophile known for its reactivity towards a wide range of nucleophiles, particularly the functional groups found in biological macromolecules such as proteins.[2][3] This reactivity profile makes this compound a valuable building block for the synthesis of novel bioactive compounds and a tool for chemical biology to probe biological systems.[4]

This technical guide provides a comprehensive overview of the core reactivity of this compound with common nucleophiles, including amines, thiols, and alcohols. It is intended to serve as a resource for researchers in drug development and related fields, offering insights into reaction mechanisms, expected products, and experimental considerations.

Core Reactivity Principles

The reactivity of the isothiocyanate group (-N=C=S) is characterized by the electrophilic nature of the central carbon atom. This carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which then typically undergoes proton transfer to yield the final product. The general mechanism of nucleophilic addition to an isothiocyanate is depicted below.

Figure 1: General mechanism of nucleophilic addition to an isothiocyanate.

The rate and outcome of the reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the pH of the reaction medium.

Reactivity with Amines: Formation of Thioureas

The reaction of isothiocyanates with primary and secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted thioureas, respectively.[5] These reactions are typically fast and proceed with high yields. Thiourea derivatives are of significant interest in drug discovery due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][5][6][7]

The reaction of this compound with a primary amine yields an N-substituted-N'-[2-(thiophen-2-yl)ethyl]thiourea.

Figure 2: Reaction of this compound with a primary amine.

Quantitative Data

| Nucleophile (Amine) | Isothiocyanate | Product (Thiourea) | Yield (%) | Reference |

| Aniline | Phenyl isothiocyanate | 1,3-Diphenylthiourea | >95 | [5] |

| Diethylamine | Thiophene-2-carbonyl isothiocyanate | N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea | 90 | [9][10] |

| 4-Nitroaniline | Thiophene-2-carbonyl isothiocyanate | N-(4-nitrophenyl)-N'-(thiophene-2-carbonyl)-thiourea | 94 | [9][10] |

| Various Amines | Benzoyl isothiocyanate | N-Benzoyl-N'-substituted thioureas | 70-85 | [11][12][13] |

Experimental Protocol: Synthesis of N-Phenyl-N'-[2-(thiophen-2-yl)ethyl]thiourea

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., DCM or THF) in a reaction vessel equipped with a stirrer.

-

Add aniline to the solution at room temperature with continuous stirring.

-

The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting solid residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-phenyl-N'-[2-(thiophen-2-yl)ethyl]thiourea.

-

Characterize the product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.[10]

Reactivity with Thiols: Formation of Dithiocarbamates

Isothiocyanates readily react with thiols to form dithiocarbamate adducts. This reaction is particularly relevant in biological systems, as the thiol group of cysteine residues in proteins is a primary target for electrophilic isothiocyanates. The reaction is generally reversible.

Figure 3: Reaction of this compound with a thiol.

Quantitative Data

Specific kinetic data for the reaction of this compound with thiols is scarce. However, studies on other isothiocyanates provide insights into the reaction rates.

| Nucleophile (Thiol) | Isothiocyanate | Condition | Second-order rate constant (M⁻¹s⁻¹) | Reference |

| N-Acetylcysteine | Various | pH 7.4 | Varies with isothiocyanate structure | |

| Glutathione | Various | pH 7.4 | Varies with isothiocyanate structure |

Experimental Protocol: Reaction of this compound with N-Acetylcysteine

Materials:

-

This compound

-

N-Acetylcysteine (NAC)

-

Phosphate buffer (pH 7.4)

-

UV-Vis Spectrophotometer or HPLC

-

Reaction vessel

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) and N-acetylcysteine in phosphate buffer (pH 7.4).

-

Initiate the reaction by mixing the two solutions in a cuvette or reaction vial at a controlled temperature.

-

Monitor the reaction progress by observing the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer or by analyzing aliquots of the reaction mixture at different time points using HPLC.

-

The rate of the reaction can be determined by plotting the concentration of the reactant or product over time.

Reactivity with Alcohols: Formation of Thiocarbamates

The reaction of isothiocyanates with alcohols to form thiocarbamates (or thionocarbamates) is generally slower than the reaction with amines or thiols. These reactions often require a catalyst, such as a strong base, and/or elevated temperatures.

Figure 4: Reaction of this compound with an alcohol.

Quantitative Data

| Nucleophile (Alcohol) | Isothiocyanate | Conditions | Product | Reference |

| Various alcohols | Various isothiocyanates | Base catalyst (e.g., NaH, DBU), elevated temperature | O-alkyl thiocarbamates | General Organic Chemistry Knowledge |

Experimental Protocol: Synthesis of O-Ethyl N-[2-(thiophen-2-yl)ethyl]thiocarbamate

Materials:

-

This compound (1.0 eq)

-

Ethanol (excess, as solvent and reactant)

-

Sodium ethoxide (catalytic amount)

-

Reflux apparatus

-

Reaction vessel

Procedure:

-

Dissolve this compound in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a dilute acid (e.g., acetic acid).

-

Remove the excess ethanol under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired O-ethyl N-[2-(thiophen-2-yl)ethyl]thiocarbamate.

-

Characterize the product using NMR, IR, and Mass Spectrometry.

Relevance in Drug Development

The reactivity of this compound with nucleophiles is of paramount importance in the context of drug development. The ability to form covalent bonds with biological targets, particularly with cysteine and lysine residues in proteins, is a key mechanism of action for many drugs. Isothiocyanate-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][4][14][15]

The thiophene moiety in this compound can serve as a scaffold for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. The understanding of its reactivity profile allows for the rational design of novel drug candidates with specific biological targets.

Conclusion

This compound is a versatile chemical entity with a well-defined reactivity towards nucleophiles. The reactions with amines, thiols, and alcohols provide straightforward access to a variety of thiourea, dithiocarbamate, and thiocarbamate derivatives, respectively. While specific quantitative data for this particular compound is limited, the general principles of isothiocyanate chemistry provide a strong foundation for predicting its behavior. This guide serves as a starting point for researchers looking to utilize this compound in their synthetic and drug discovery endeavors. Further investigation into the specific kinetics and reaction conditions for this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]

- 10. scispace.com [scispace.com]

- 11. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations [scirp.org]

- 12. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

Unveiling the Glow: A Technical Guide to the Photophysical Properties of Thiophene-Based Fluorophores

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based fluorophores have emerged as a versatile and powerful class of fluorescent probes with significant applications in biomedical research and drug development. Their unique photophysical properties, including high quantum yields, tunable emission spectra, and sensitivity to their local environment, make them invaluable tools for cellular imaging, sensing, and diagnostics. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of thiophene-based fluorophores, detailed experimental protocols for their characterization, and a summary of their applications.

Core Photophysical Properties

The fluorescence of thiophene-based compounds arises from the π-conjugated system of the thiophene ring, which can be extended and modified through chemical synthesis to fine-tune their optical properties. Key photophysical parameters that define the performance of these fluorophores include their absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.

Data Presentation: A Comparative Overview

To facilitate the selection of appropriate fluorophores for specific applications, the following tables summarize the key photophysical properties of a selection of thiophene-based fluorophores reported in the literature.

Table 1: Photophysical Properties of α,α'-Oligothiophenes in Solution

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Triplet Yield (Φ_T) |

| Th2 | 303 | 362 | 0.017 | 0.046 | 0.94 |

| Th3 | 354 | 407, 426 | 0.066 | 0.21 | 0.93 |

| Th4 | 392 | 437, 478 | 0.18 | 0.49 | 0.67 |

| Th5 | 417 | 482, 514 | 0.36 | 0.82 | 0.60 |

| Th6 | 436 | 502, 537 | 0.41 | 1.0 | 0.60 |

Data sourced from a study on the solution fluorescence of unfunctionalized α,α'-oligothiophenes.[1]

Table 2: Photophysical Properties of Selected Thiophene-Based Dyes

| Dye | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| MOT | Cyclohexane | 380 | 446 | - |

| MOT | DMSO | 390 | 512 | - |

| DMAT | Cyclohexane | 410 | 478 | - |

| DMAT | DMSO | 428 | 640 | - |

| DTC | 1,4-Dioxane | 310, 330 | 385 | - |

| TTC | 1,4-Dioxane | 312, 332 | 390 | - |

| HTC | 1,4-Dioxane | 315, 335 | 405 | - |

| p-TC | DMF | 310, 330 | 415 | 0.125 |

| o-TC | DMF | - | - | 0.023 |

| m-TC | DMF | - | - | 0.056 |

MOT (2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile) and DMAT (4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile) data from a study on their solvatochromic properties.[2] DTC, TTC, HTC, and positional isomers (o-, m-, p-TC) data from studies on π-conjugated chromophores.[3][4]

Experimental Protocols

Accurate characterization of the photophysical properties of thiophene-based fluorophores is crucial for their effective application. The following sections provide detailed methodologies for key experiments.

Synthesis of Thiophene-Based Fluorophores

The synthesis of thiophene-based fluorophores often involves cross-coupling reactions to construct the π-conjugated system. A general and widely used method is the Suzuki coupling reaction.[3]

Generalized Protocol for Suzuki Coupling:

-

Reactant Preparation: Dissolve the thiophene-boronic acid or ester derivative and the desired aryl halide in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up to remove the inorganic salts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired thiophene-based fluorophore.

Microwave-assisted synthesis can also be employed to expedite the reaction times.[5]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a common and reliable technique.[6][7]

Protocol for Relative Quantum Yield Measurement:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The slopes of the resulting linear fits are proportional to the quantum yields.

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_F,std is the quantum yield of the standard, Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[8][9]

Protocol for Fluorescence Lifetime Measurement using TCSPC:

-

Instrument Setup: A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample. The fluorescence emission is collected at 90° to the excitation beam and directed towards a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon. This process is repeated thousands or millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is then fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). The quality of the fit is assessed by examining the residuals and the chi-squared value.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of thiophene-based fluorophores.

Caption: Generalized workflow for the synthesis of thiophene-based fluorophores via Suzuki coupling.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Caption: Workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).

Applications in Research and Drug Development

The favorable photophysical properties of thiophene-based fluorophores have led to their widespread use in various research areas:

-

Bioimaging: Their high brightness and photostability make them excellent probes for long-term live-cell imaging.[1][10] They can be functionalized to target specific organelles or biomolecules, enabling the visualization of cellular processes with high spatial and temporal resolution.

-

Sensing: The sensitivity of their fluorescence to the polarity and viscosity of the microenvironment allows for the development of sensors for ions, pH, and biomolecules.

-

Drug Delivery: Thiophene-based fluorophores can be incorporated into drug delivery systems to track their biodistribution and cellular uptake.

-

Photodynamic Therapy (PDT): Some thiophene derivatives exhibit efficient generation of reactive oxygen species upon photoirradiation, making them promising candidates for use as photosensitizers in PDT.

Conclusion

Thiophene-based fluorophores represent a rapidly evolving class of fluorescent probes with a broad range of applications in the life sciences. Their tunable photophysical properties, coupled with their chemical versatility, offer immense potential for the development of next-generation tools for understanding complex biological systems and for advancing drug discovery and development. This guide provides a foundational understanding of their core properties and the experimental methodologies required for their characterization, empowering researchers to effectively harness the power of these remarkable glowing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. Fluorescence lifetime measurement using TCSPC [bio-protocol.org]

- 9. horiba.com [horiba.com]

- 10. Live-cell-permeant thiophene fluorophores and cell-mediated formation of fluorescent fibrils | IMM Container [imm.cnr.it]

An In-depth Technical Guide to the Quantum Yield of 2-(2-Isothiocyanatoethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of 2-(2-isothiocyanatoethyl)thiophene, a molecule of interest for fluorescent labeling and drug development. Due to the absence of directly published quantum yield data for this specific compound, this document outlines the necessary experimental protocols for its determination. Furthermore, it provides context by presenting photophysical data of related thiophene compounds and detailed synthetic procedures.

Introduction to Thiophene-Based Fluorophores

Thiophene-containing molecules are a significant class of organic fluorophores. Their photophysical properties, including absorption and emission wavelengths, as well as fluorescence quantum yield, are highly tunable through chemical modification. The introduction of an isothiocyanate group provides a reactive handle for covalently attaching the thiophene fluorophore to biomolecules, such as proteins and nucleic acids, making them valuable tools in biological imaging and diagnostics. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a critical parameter for any fluorescent probe. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Photophysical Properties of Thiophene Derivatives

While the quantum yield of this compound has not been specifically reported in the literature, data from analogous thiophene compounds can provide an estimate of its potential fluorescence characteristics. Generally, increasing the conjugation length in oligothiophenes leads to a red-shift in both absorption and emission spectra, as well as an increase in the fluorescence quantum yield.[1]

For context, the photophysical properties of a simple oligothiophene, bithiophene (Th2), are presented below. It is important to note that the ethylisothiocyanate substituent on the target molecule will influence its electronic properties and thus its quantum yield.

Table 1: Photophysical Properties of Bithiophene (Th2) [1]

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) |

| Bithiophene (Th2) | Chloroform | 303 | 362 | 0.017 |

Researchers investigating this compound would need to experimentally determine its specific photophysical parameters. The following table is provided as a template for recording such data.

Table 2: Template for Photophysical Data of this compound

| Solvent | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ_F) |

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent molecule is typically determined relative to a well-characterized standard with a known quantum yield. The choice of the standard is crucial; its absorption and emission spectra should overlap with that of the sample to a reasonable extent. For thiophene derivatives, which often absorb in the UV-A or blue region of the spectrum, Quinine Sulfate or a suitable coumarin dye are common choices.

The comparative method relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Solvent (spectroscopic grade, e.g., cyclohexane, dioxane, or acetonitrile)

-

This compound (synthesis protocol below)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the reference standard and the sample in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution of the standard and the sample. Note the absorbance at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each dilution of the standard and the sample using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths). The emission should be recorded over the entire fluorescence range of the compound.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Calculate the Slope: Determine the slope of the linear fit for both plots. The slope (Gradient) is equal to I/A.

-

Calculate the Quantum Yield: Use the slopes from the plots and the known quantum yield of the standard to calculate the quantum yield of the sample using the equation: Φ_s = Φ_r * (Gradient_s / Gradient_r) * (n_s² / n_r²).

Caption: Workflow for the determination of relative fluorescence quantum yield.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 2-thiopheneacetonitrile. The first step involves the reduction of the nitrile to the corresponding primary amine, 2-(thiophen-2-yl)ethan-1-amine. The second step is the conversion of the amine to the isothiocyanate.

Step 1: Synthesis of 2-(Thiophen-2-yl)ethan-1-amine

This reduction can be performed using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄).

Materials:

-

2-Thiopheneacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry work-up reagents (e.g., Na₂SO₄·10H₂O or a sequential addition of water and NaOH solution)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-thiopheneacetonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then again water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield 2-(thiophen-2-yl)ethan-1-amine, which can be further purified by distillation if necessary.

Step 2: Synthesis of this compound

The conversion of the primary amine to the isothiocyanate can be achieved using several reagents, with thiophosgene (CSCl₂) being a common choice. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood. An alternative, less hazardous method involves the use of carbon disulfide.

Method A: Using Thiophosgene

Materials:

-

2-(Thiophen-2-yl)ethan-1-amine

-

Thiophosgene (CSCl₂)

-

A suitable solvent (e.g., dichloromethane or chloroform)

-

A base (e.g., triethylamine or calcium carbonate)

-

Saturated aqueous sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of 2-(thiophen-2-yl)ethan-1-amine in chloroform is added to a stirred, two-phase system of chloroform and a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

A solution of thiophosgene in chloroform is then added dropwise to the mixture.

-

The reaction is stirred vigorously at room temperature for several hours.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.

Method B: Using Carbon Disulfide

This method proceeds via a dithiocarbamate intermediate.

Materials:

-

2-(Thiophen-2-yl)ethan-1-amine

-

Carbon disulfide (CS₂)

-

A base (e.g., aqueous ammonia or triethylamine)

-

A desulfurizing agent (e.g., ethyl chloroformate or tosyl chloride)